Trisulfo-Cy5-Alkyne

Description

Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye derivative functionalized with an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioorthogonal labeling . Key characteristics include:

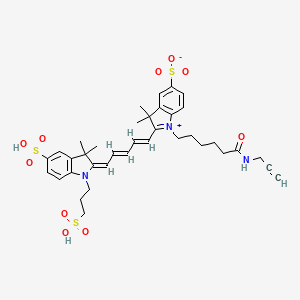

- Molecular Formula: C₃₇H₄₅N₃O₁₀S₃ (molecular weight 787.97 g/mol) .

- Spectral Properties: Excitation (λₐbₛ) 646–647 nm, emission (λₑₘ) 662–670 nm, with a high extinction coefficient (ε ≈ 251,000 L·mmol⁻¹·cm⁻¹) .

- Solubility: Highly soluble in aqueous buffers, DMF, DMSO, and methanol, attributed to its three sulfonate (-SO₃⁻) groups .

- Applications: Widely used for labeling proteins, nucleic acids, and nanoparticles in live-cell imaging, flow cytometry, and in vivo studies due to its hydrophilicity and photostability .

- CAS Number: 2055138-90-2 .

Properties

Molecular Formula |

C37H45N3O10S3 |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |

InChI Key |

DKRNQQAUDARDNM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisulfo-Cy5-Alkyne is synthesized through a series of chemical reactions that introduce the alkyne and sulfo groups into the cyanine dye structure. The synthesis typically involves the following steps:

Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.

Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where an appropriate alkyne-containing reagent is reacted with the cyanine dye core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through techniques such as crystallization, chromatography, or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trisulfo-Cy5-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing compounds.

Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the cyanine dye and can be used for various labeling and imaging applications .

Scientific Research Applications

Trisulfo-Cy5-Alkyne has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging of biological samples.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .

Mechanism of Action

The mechanism of action of Trisulfo-Cy5-Alkyne involves its participation in click chemistry reactions. The alkyne group reacts with azide-containing compounds in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescent properties of the cyanine dye enable visualization and detection of the labeled molecules .

Comparison with Similar Compounds

Structural and Spectral Comparisons

The Trisulfo-CyX-Alkyne series (Cy3, Cy5, Cy5.5) and related sulfonated cyanine dyes differ in spectral profiles, molecular weights, and applications. Key data are summarized below:

Emission discrepancies (663 nm vs. 670 nm) may arise from measurement conditions .

Functional Distinctions

- Spectral Range :

- Sulfonation Impact: Trisulfo derivatives exhibit superior water solubility compared to mono- or di-sulfo analogs (e.g., diSulfo-Cy3-Alkyne), critical for in vivo applications . Higher sulfonation reduces aggregation in aqueous environments, enhancing fluorescence quantum yield .

- Molecular Weight :

Application-Specific Recommendations

- High-Throughput Screening : this compound’s brightness and solubility make it preferred for flow cytometry .

- In Vivo Imaging : Trisulfo-Cy5.5-Alkyne’s NIR emission is optimal for minimizing tissue scattering .

- Cost Considerations : Sulfo-Cy5-Alkyne (if distinct) may offer a lower-cost alternative, though purity and performance metrics should be verified .

Notes on Naming Conventions and Variability

- Supplier Terminology: "Trisulfo" and "Sulfo" may be used interchangeably despite identical molecular structures (e.g., Sulfo-Cy5-Alkyne vs. This compound) .

- Spectral Data: Minor λₑₘ shifts (e.g., 662 nm vs. 670 nm) reflect instrumental calibration differences rather than structural variation .

- Purity Grades : Research-grade this compound is ≥90% pure; GMP-grade options require direct vendor inquiry .

Q & A

Q. What are the key photophysical properties of Trisulfo-Cy5-Alkyne, and how do they influence experimental design in fluorescence imaging?

this compound exhibits excitation/emission maxima at 649/667 nm, making it suitable for near-infrared imaging with reduced tissue autofluorescence. Researchers must calibrate imaging systems (e.g., filters, detectors) to match these wavelengths and account for potential photobleaching by incorporating control experiments with light-intensity titration .

Q. What spectroscopic techniques are essential for characterizing this compound post-conjugation?

Post-conjugation validation requires UV-Vis spectroscopy to confirm dye integrity, mass spectrometry to verify molecular weight shifts, and fluorescence spectroscopy to assess quantum yield retention. For solid-phase conjugates (e.g., protein labeling), HPLC with fluorescence detection ensures purity .

Q. How does this compound compare to other cyanine dyes in deep-tissue imaging?

Unlike N-methyl-N'-(propargyl-PEG4)-Cy7 (750/770 nm), this compound’s shorter emission wavelength (667 nm) limits tissue penetration but offers higher resolution for superficial imaging. Its sulfonate groups enhance solubility, reducing aggregation compared to non-sulfonated analogs .

Q. What protocols ensure the stability of this compound in long-term imaging studies?

Store lyophilized dye at -20°C in desiccated conditions. For aqueous solutions, use pH 7.4 buffers with 1-5% BSA or glycerol to prevent hydrolysis. Monitor degradation via weekly absorbance scans at 649 nm .

Advanced Research Questions

Q. How can researchers optimize this compound’s conjugation efficiency in copper-catalyzed click chemistry reactions?

Optimize Cu(I) concentration (1-5 mM) and reaction time (1-4 hrs) using kinetic assays. Include sodium ascorbate to reduce Cu(II) to Cu(I) and THPTA ligand to minimize cytotoxicity. Validate efficiency via gel electrophoresis or Förster resonance energy transfer (FRET) with azide-functionalized quenchers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement strict quality control: NMR to confirm alkyne functionality (>95% purity), HPLC to assess sulfonation consistency, and fluorescence correlation spectroscopy (FCS) to quantify aggregation. Cross-validate with independent synthesis protocols from peer-reviewed literature .

Q. How to address solubility challenges of this compound in aqueous buffers?

For concentrations >1 mM, add PEG-based surfactants (e.g., Tween-20 at 0.01-0.1%) or use low-ionic-strength buffers (e.g., 10 mM phosphate). Centrifuge at 15,000×g for 10 min to remove insoluble aggregates before use .

Q. How to resolve discrepancies in fluorescence quantum yield data for this compound?

Triangulate data using three methods: (1) relative quantum yield vs. Cy5 reference standards, (2) absolute yield via integrating sphere, and (3) lifetime measurements. Control for environmental factors (pH, temperature) and instrument calibration drift .

Q. What experimental controls are critical when using this compound in live-cell imaging?

Include:

Q. How to design controlled experiments validating this compound’s specificity in multi-component systems?

Use competitive binding assays with excess alkyne-free substrates and orthogonal labeling techniques (e.g., SNAP-tag). For in vivo studies, employ knockout models or siRNA silencing to confirm target specificity .

Methodological Notes

- Data Contradiction Analysis : Apply triangulation by combining fluorescence microscopy, flow cytometry, and biochemical assays to resolve conflicting results. Document all variables (e.g., dye concentration, excitation power) to isolate sources of inconsistency .

- Literature Integration : Use SciFinder to identify primary studies on this compound’s applications in bioconjugation. Prioritize articles with detailed spectral data and experimental protocols over reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.